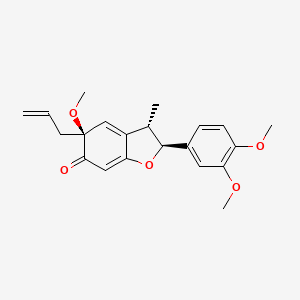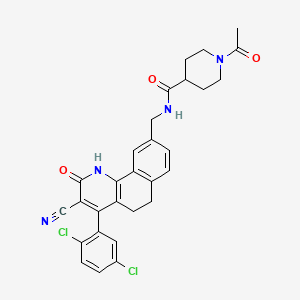
Antileishmanial agent-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-22 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a major health challenge due to the limited effectiveness and high toxicity of current treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-22 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of hydrazine-coupled pyrazole derivatives. These compounds are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as thin-film hydration and reverse-phase evaporation are commonly used in the preparation of antileishmanial agents .
化学反应分析
Types of Reactions: Antileishmanial agent-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, pyrazole, and various solvents such as ethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure efficient reactions .
Major Products Formed: The major products formed from these reactions are hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are further evaluated for their biological activity against Leishmania parasites .
科学研究应用
Antileishmanial agent-22 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of bioactive molecules. In biology, it is used to investigate the mechanisms of action of antileishmanial agents and their effects on Leishmania parasites. In medicine, it is being explored as a potential treatment for leishmaniasis, with studies showing its effectiveness in reducing parasite load and improving clinical outcomes .
作用机制
The mechanism of action of antileishmanial agent-22 involves targeting specific molecular pathways in Leishmania parasites. It accumulates within the parasite by diffusion along an electro-chemical gradient and is concentrated in the cytosol by an energy- and sterol-independent process . This disrupts essential cellular processes, leading to the death of the parasite.
相似化合物的比较
Antileishmanial agent-22 is unique compared to other antileishmanial compounds due to its specific molecular targets and pathways. Similar compounds include pentavalent antimonials, liposomal amphotericin B, miltefosine, and paromomycin . These compounds also target Leishmania parasites but differ in their mechanisms of action and effectiveness.
Conclusion
This compound represents a promising advancement in the treatment of leishmaniasis. Its unique synthesis methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully understand its potential and optimize its use in clinical settings.
属性
分子式 |
C29H26Cl2N4O3 |
|---|---|
分子量 |
549.4 g/mol |
IUPAC 名称 |
1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |
InChI 键 |
QYPFKBIJCCLCSU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


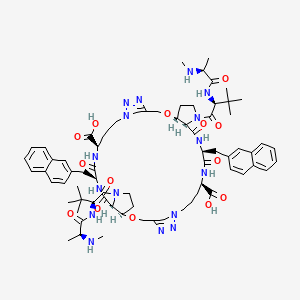






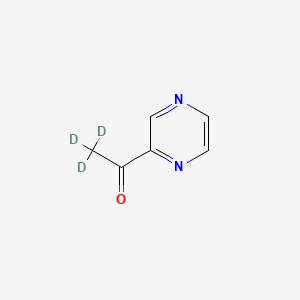
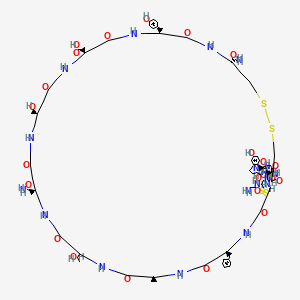
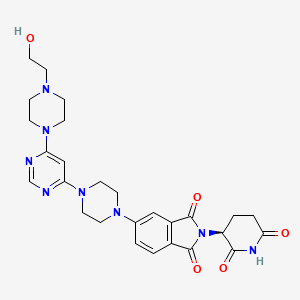
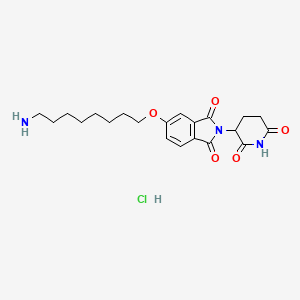
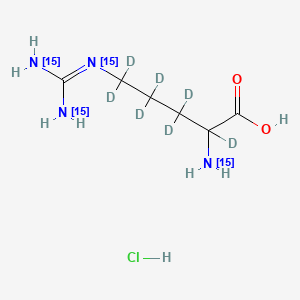
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
